2-((2-(4-benzylpiperidin-1-yl)quinolin-8-yl)oxy)-N-(4-ethoxyphenyl)acetamide
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Overview
Description
2-((2-(4-benzylpiperidin-1-yl)quinolin-8-yl)oxy)-N-(4-ethoxyphenyl)acetamide is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-(4-benzylpiperidin-1-yl)quinolin-8-yl)oxy)-N-(4-ethoxyphenyl)acetamide typically involves multiple steps, starting from commercially available precursors. The process may include:
Formation of the Quinoline Core: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of the Piperidine Ring: The piperidine ring can be introduced via nucleophilic substitution reactions, where a benzyl group is attached to the nitrogen atom of the piperidine.
Coupling with the Acetamide Group: The final step involves coupling the quinoline-piperidine intermediate with an acetamide derivative, facilitated by coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
2-((2-(4-benzylpiperidin-1-yl)quinolin-8-yl)oxy)-N-(4-ethoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon (Pd/C), which may reduce the quinoline ring or the acetamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Palladium on carbon (Pd/C), sodium borohydride (NaBH₄)
Substitution: Halogenating agents, nucleophiles like amines or thiols
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce partially or fully reduced derivatives of the original compound.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in targeting neurological disorders or cancers.
Biological Studies: It can be used as a probe to study receptor-ligand interactions, enzyme inhibition, or cellular uptake mechanisms.
Industrial Applications: The compound may serve as an intermediate in the synthesis of more complex molecules or as a functional additive in materials science.
Mechanism of Action
The mechanism of action of 2-((2-(4-benzylpiperidin-1-yl)quinolin-8-yl)oxy)-N-(4-ethoxyphenyl)acetamide involves its interaction with specific molecular targets, such as receptors or enzymes. The quinoline core may interact with aromatic residues in the binding site, while the piperidine ring could enhance binding affinity through hydrophobic interactions. The acetamide group may participate in hydrogen bonding, stabilizing the compound within the target site.
Comparison with Similar Compounds
Similar Compounds
- 2-((2-(4-benzylpiperidin-1-yl)quinolin-8-yl)oxy)-N-(4-methoxyphenyl)acetamide
- 2-((2-(4-benzylpiperidin-1-yl)quinolin-8-yl)oxy)-N-(4-hydroxyphenyl)acetamide
Uniqueness
Compared to similar compounds, 2-((2-(4-benzylpiperidin-1-yl)quinolin-8-yl)oxy)-N-(4-ethoxyphenyl)acetamide may exhibit unique pharmacokinetic properties, such as improved solubility or enhanced metabolic stability, due to the presence of the ethoxy group. This could make it a more effective candidate for certain therapeutic applications.
Properties
IUPAC Name |
2-[2-(4-benzylpiperidin-1-yl)quinolin-8-yl]oxy-N-(4-ethoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H33N3O3/c1-2-36-27-14-12-26(13-15-27)32-30(35)22-37-28-10-6-9-25-11-16-29(33-31(25)28)34-19-17-24(18-20-34)21-23-7-4-3-5-8-23/h3-16,24H,2,17-22H2,1H3,(H,32,35) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIGMWUGQGLCIOA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)COC2=CC=CC3=C2N=C(C=C3)N4CCC(CC4)CC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H33N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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